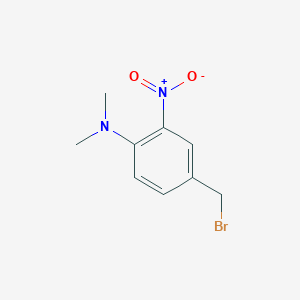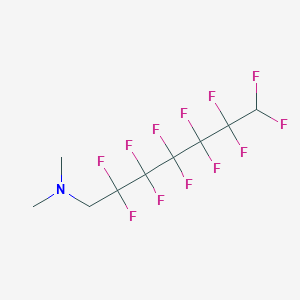
N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine: is an organic compound that belongs to the class of perfluoroalkylamines. This compound is characterized by the presence of a perfluoroalkyl chain attached to an amine group, which is further substituted with two methyl groups. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine typically involves the reaction of perfluoroheptanoic acid with dimethylamine. The process can be carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding perfluoroalkyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of perfluoroalkylamines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Perfluoroalkyl ketones, perfluoroalkyl carboxylic acids.
Reduction: Lower oxidation state perfluoroalkylamines.
Substitution: Various substituted perfluoroalkylamines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential as a diagnostic agent in medical imaging due to its unique fluorine content.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine involves its interaction with various molecular targets and pathways. The perfluoroalkyl chain imparts lipophilicity to the compound, allowing it to interact with lipid membranes and proteins. The dimethylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethylamine: An organic compound with a similar structure but lacks the perfluoroalkyl chain, making it less hydrophobic and less chemically stable.
N,N-Dimethyltryptamine: A compound with a different functional group (indole) and used primarily as a psychedelic agent, highlighting the diversity in the applications of dimethylamines.
Uniqueness: N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine is unique due to its perfluoroalkyl chain, which imparts distinct chemical and physical properties such as high thermal stability, chemical inertness, and hydrophobicity. These properties make it suitable for specialized applications in various fields, distinguishing it from other dimethylamines.
Eigenschaften
CAS-Nummer |
104312-38-1 |
|---|---|
Molekularformel |
C9H9F12N |
Molekulargewicht |
359.15 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N,N-dimethylheptan-1-amine |
InChI |
InChI=1S/C9H9F12N/c1-22(2)3-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)4(10)11/h4H,3H2,1-2H3 |
InChI-Schlüssel |
WCQWRZKFPUUWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


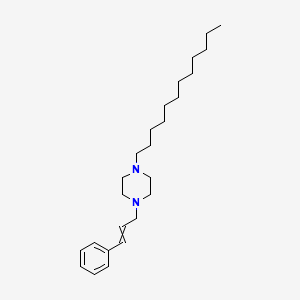

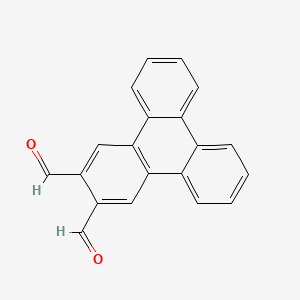
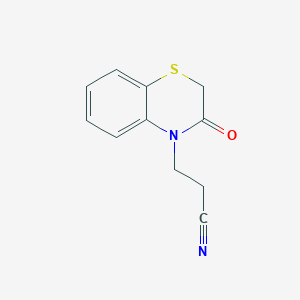
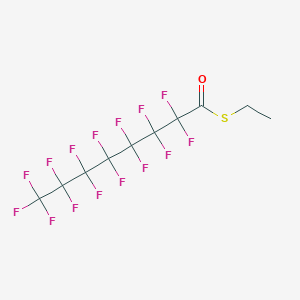
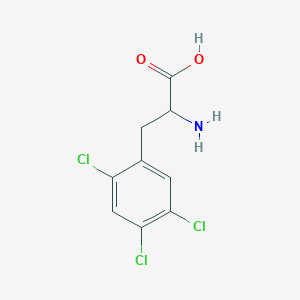

![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
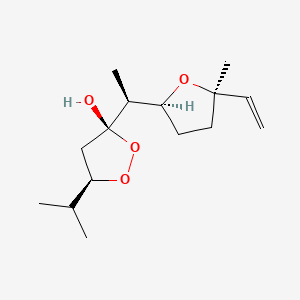


![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
